Leucodrin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Leucodrin is a bioactive chemical.

Applications De Recherche Scientifique

Cancer Chemoprevention

Leucodrin has been studied for its potential role in cancer chemoprevention. Epidemiological studies suggest that compounds found in cruciferous vegetables, including derivatives like this compound, may lower the risk of colorectal cancer. Research indicates that this compound can induce the expression of detoxifying enzymes such as NAD(P)H quinone oxidoreductase 1 (NQO1), which plays a crucial role in protecting cells from oxidative stress and carcinogen exposure .

Antioxidant Properties

The antioxidant capacity of this compound has been highlighted in various studies. Antioxidants are vital for neutralizing free radicals, thereby reducing oxidative stress associated with chronic diseases, including cancer and cardiovascular diseases. This compound's ability to scavenge free radicals makes it a candidate for further investigation in the development of dietary supplements aimed at enhancing health and preventing disease .

Cytotoxic Activity

Research has shown that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, studies have demonstrated its activity against melanoma cells, indicating potential use in targeted cancer therapies. The mechanism behind this cytotoxicity appears to involve the disruption of cellular processes necessary for cancer cell survival .

Inhibition of Enzymatic Activity

This compound has also been reported to inhibit specific enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs). These enzymes are critical for tumor invasion and metastasis. By inhibiting MMP activity, this compound may contribute to limiting tumor spread and enhancing the efficacy of other therapeutic agents .

Case Study 1: this compound and Colorectal Cancer

In a study examining the effects of various phytochemicals on colorectal cancer cell lines, this compound was found to significantly reduce cell proliferation and induce apoptosis. The study utilized both in vitro assays and animal models to assess the compound's efficacy, demonstrating a dose-dependent response in tumor growth inhibition.

Case Study 2: Antioxidant Activity Assessment

A comprehensive evaluation of this compound's antioxidant properties was conducted using DPPH radical scavenging assays. Results indicated that this compound exhibited a significant ability to neutralize free radicals compared to standard antioxidants, suggesting its potential as a natural preservative in food products or as an adjunct therapy in oxidative stress-related diseases.

Comparative Data Table

Propriétés

Numéro CAS |

14225-07-1 |

|---|---|

Formule moléculaire |

C15H16O8 |

Poids moléculaire |

324.28 g/mol |

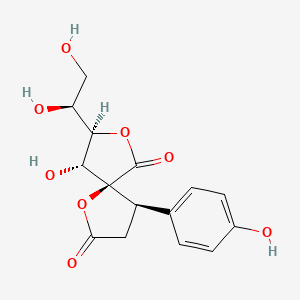

Nom IUPAC |

(4R,5S,8R,9R)-8-[(1S)-1,2-dihydroxyethyl]-9-hydroxy-4-(4-hydroxyphenyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione |

InChI |

InChI=1S/C15H16O8/c16-6-10(18)12-13(20)15(14(21)22-12)9(5-11(19)23-15)7-1-3-8(17)4-2-7/h1-4,9-10,12-13,16-18,20H,5-6H2/t9-,10+,12-,13-,15+/m1/s1 |

Clé InChI |

JVCLQSJXGOABTC-SHGFOSJLSA-N |

SMILES |

C1C(C2(C(C(OC2=O)C(CO)O)O)OC1=O)C3=CC=C(C=C3)O |

SMILES isomérique |

C1[C@@H]([C@@]2([C@@H]([C@H](OC2=O)[C@H](CO)O)O)OC1=O)C3=CC=C(C=C3)O |

SMILES canonique |

C1C(C2(C(C(OC2=O)C(CO)O)O)OC1=O)C3=CC=C(C=C3)O |

Apparence |

Solid powder |

Key on ui other cas no. |

14225-07-1 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Leucodrin; NSC-112845; NSC 112845; NSC112845; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.